An In-Depth Technical Guide to 5-Ethynyl-2-methoxyaniline: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 5-Ethynyl-2-methoxyaniline: A Versatile Building Block in Modern Drug Discovery
Executive Summary
5-Ethynyl-2-methoxyaniline is a strategically important bifunctional molecule that has garnered significant attention from researchers, particularly in the fields of medicinal chemistry and drug development. Its unique architecture, featuring a nucleophilic aniline, a bio-orthogonal terminal alkyne, and a directing methoxy group, makes it a highly versatile synthon for constructing complex molecular scaffolds. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and reactivity. Furthermore, it explores its critical role as a key intermediate in the synthesis of targeted therapeutics, with a focus on kinase inhibitors, and furnishes detailed, field-proven experimental protocols for its practical application.
Introduction: The Strategic Value of a Multifunctional Scaffolding
In the iterative process of drug discovery, the efficiency of synthesizing and modifying lead compounds is paramount. The molecular architecture of 5-Ethynyl-2-methoxyaniline offers medicinal chemists a distinct advantage. The aniline moiety serves as a common anchor point or "warhead" in many kinase inhibitors, forming crucial hydrogen bonds within the ATP-binding pocket of the target enzyme. The methoxy group, positioned ortho to the amine, influences the electronic properties and conformational preference of the aniline, often enhancing binding affinity and metabolic stability.
The most distinguishing feature, the ethynyl group at the 5-position, acts as a versatile chemical handle. It is primed for a host of powerful and reliable coupling reactions, most notably the Palladium-catalyzed Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the systematic and modular construction of compound libraries, enabling the rapid exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. While its direct analogue, 5-(ethylsulfonyl)-2-methoxyaniline, is a well-documented fragment in numerous kinase inhibitors, the ethynyl variant offers broader synthetic flexibility for creating diverse and novel chemical entities.[1][2]
Physicochemical Properties and Molecular Structure
5-Ethynyl-2-methoxyaniline is a solid at room temperature. Its core structure consists of a benzene ring substituted with three key functional groups that dictate its chemical behavior and utility.
Molecular Structure:
Data Presentation: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 105752-19-0 | PubChem[1] |
| Molecular Formula | C₉H₉NO | PubChem[1] |
| Molecular Weight | 147.17 g/mol | PubChem[1] |
| IUPAC Name | 5-ethynyl-2-methoxyaniline | PubChem[1] |
| Appearance | Solid (Typical) | Commercial Vendors |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, MeOH) | General Chemical Knowledge |
Synthesis and Reactivity Profile
Synthetic Strategy: A Two-Step Approach
While not widely documented as a one-pot synthesis, 5-Ethynyl-2-methoxyaniline is reliably prepared via a robust, two-step sequence starting from the commercially available 5-iodo-2-methoxyaniline. This pathway leverages the power of Sonogashira coupling to install the alkyne, followed by a simple deprotection.
Step 1: Sonogashira Coupling with a Protected Acetylene The first step involves the Palladium-catalyzed cross-coupling of 5-iodo-2-methoxyaniline with a protected form of acetylene, typically (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group is used to prevent self-coupling of the terminal alkyne and ensure the reaction proceeds cleanly to the desired product.
Step 2: Deprotection of the Silyl Group The TMS group is labile and can be easily removed under mild basic conditions, such as treatment with potassium carbonate in methanol, or with a fluoride source like tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne.[3][4][5]
Caption: A common and efficient two-step synthesis of 5-Ethynyl-2-methoxyaniline.
Reactivity of Key Functional Groups
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Terminal Alkyne: This is the most versatile functional group for synthetic elaboration. It readily undergoes Sonogashira coupling with aryl/vinyl halides, copper-catalyzed click chemistry with azides, and can be hydrated or reduced to introduce new functionalities.[6][7][8]
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Aniline (Amino Group): The primary amine is nucleophilic and can be acylated, alkylated, or used in reductive amination reactions. It is also the key site for diazotization to form diazonium salts, which are themselves versatile intermediates. In the context of kinase inhibitors, this group is often involved in forming critical hydrogen bonds with the hinge region of the kinase.
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Aromatic Ring: The benzene ring is electron-rich due to the activating effects of the amino and methoxy groups, making it susceptible to electrophilic aromatic substitution. However, reaction conditions must be chosen carefully to avoid over-reaction or oxidation of the aniline.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true value of 5-Ethynyl-2-methoxyaniline lies in its application as a scaffold for building potent and selective kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.
The 2-methoxyaniline portion of the molecule can be seen as a bioisostere for other hinge-binding motifs found in successful kinase inhibitors. The ethynyl group provides a perfect vector for extending the molecule into other regions of the ATP binding site to pick up additional interactions, thereby enhancing potency and modulating the selectivity profile.
Caption: Use of 5-Ethynyl-2-methoxyaniline to build complex kinase inhibitors.
This modular approach allows for the rapid synthesis of a library of compounds where the core hinge-binding element (the aniline) is kept constant, while the substituent attached to the alkyne is varied to probe for optimal interactions with the target kinase.
Experimental Protocol: A Representative Sonogashira Coupling
This protocol describes a typical laboratory-scale Sonogashira coupling reaction using 5-Ethynyl-2-methoxyaniline and a representative aryl bromide to construct a more complex biaryl acetylene, a common core in many targeted therapies.
Objective: To synthesize 5-((4-fluorophenyl)ethynyl)-2-methoxyaniline.
Materials:
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5-Ethynyl-2-methoxyaniline (1.0 eq)
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1-Bromo-4-fluorobenzene (1.1 eq)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
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Copper(I) iodide (CuI) (0.06 eq)
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Triethylamine (TEA) (3.0 eq)
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Anhydrous Tetrahydrofuran (THF)
Methodology:
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Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add 5-Ethynyl-2-methoxyaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
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Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This step is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
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Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by triethylamine. Stir the mixture for 5 minutes to allow for dissolution and catalyst pre-activation. Add 1-Bromo-4-fluorobenzene (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to remove copper salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for 5-Ethynyl-2-methoxyaniline is not widely available, its structure as a substituted aniline warrants significant caution. The safety profile can be extrapolated from data for related compounds such as 2-methoxyaniline (o-anisidine).[3][9]
Data Presentation: Summary of Key Hazards (Based on Analogues)
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[3][9] | Avoid all direct contact. Use in a well-ventilated fume hood. Wear appropriate PPE. |
| Carcinogenicity | Suspected of causing cancer. Classified as a possible human carcinogen (Group 2B) by IARC (for 2-Methoxyaniline).[9] | Handle as a potential carcinogen. Use engineering controls to minimize exposure. |
| Skin/Eye Irritation | May cause skin and serious eye irritation. | Wear safety goggles and chemical-resistant gloves. |
| Allergic Reaction | May cause an allergic skin reaction or asthma-like symptoms if inhaled.[9] | Use respiratory protection if dust or aerosols may be generated. |
Handling Recommendations:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
5-Ethynyl-2-methoxyaniline is more than just a chemical intermediate; it is a powerful and enabling tool for modern drug discovery. Its trifunctional nature provides a robust platform for the efficient synthesis of complex molecules, particularly kinase inhibitors. The strategic placement of the aniline, methoxy, and ethynyl groups offers a convergence of desirable properties: a reliable hinge-binding anchor, a modulator of physicochemical properties, and a versatile handle for synthetic diversification. As the demand for novel, targeted therapeutics continues to grow, the utility of such well-designed molecular building blocks will undoubtedly increase, solidifying the place of 5-Ethynyl-2-methoxyaniline in the medicinal chemist's toolbox.
References
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PubChem. 5-Ethynyl-2-methoxyaniline. National Center for Biotechnology Information. [Link]
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Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 173–179. [Link]
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Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. [Link]
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Reddit r/Chempros Discussion. (2023). Struggling with TMS deprotection for weeks. [Link]
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ResearchGate. Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. [Link]
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Yan, F., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. [Link]
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ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. [Link]
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